4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Anti-inflammatory activity Positional isomer SAR Carrageenan-induced edema

4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 60723-68-4) is a synthetic monocarboxylic acid belonging to the 2-arylbenzoxazoleacetic acid family, with a molecular formula of C15H10ClNO3 and a molecular weight of 287.70 g/mol. The compound features a benzoxazole core bearing a 4-chlorophenyl substituent at the 2-position and an acetic acid side chain at the 4-position, distinguishing it from the clinically studied 5-substituted congener (benoxaprofen and its desmethyl analog).

Molecular Formula C15H10ClNO3
Molecular Weight 287.70 g/mol
CAS No. 60723-68-4
Cat. No. B12886677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
CAS60723-68-4
Molecular FormulaC15H10ClNO3
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
InChIInChI=1S/C15H10ClNO3/c16-11-6-4-9(5-7-11)15-17-14-10(8-13(18)19)2-1-3-12(14)20-15/h1-7H,8H2,(H,18,19)
InChIKeyMEHZHWGUUVSWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 60723-68-4): A Positional Isomer in the Benzoxazoleacetic Acid Class


4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- (CAS 60723-68-4) is a synthetic monocarboxylic acid belonging to the 2-arylbenzoxazoleacetic acid family, with a molecular formula of C15H10ClNO3 and a molecular weight of 287.70 g/mol . The compound features a benzoxazole core bearing a 4-chlorophenyl substituent at the 2-position and an acetic acid side chain at the 4-position, distinguishing it from the clinically studied 5-substituted congener (benoxaprofen and its desmethyl analog) [1]. The acetic acid moiety at the 4-position renders this compound of primary interest as a positional isomer reference standard, an impurity marker in benoxaprofen-related synthesis, and a probe for structure-activity relationship (SAR) investigations within the benzoxazoleacetic acid pharmacophore class [2].

Why 4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- Cannot Be Interchanged with 5-Substituted Benzoxazoleacetic Acid Analogs


The position of the acetic acid side chain on the benzoxazole ring fundamentally governs both physicochemical properties and biological activity in this compound class. Systematic SAR studies on 2-arylbenzoxazoleacetic acids have established that α-methylacetic substitution at the 5-position confers optimal anti-inflammatory potency, while the corresponding 4- and 7-substituted isomers exhibit negligible activity in the same in vivo models [1]. Specifically, the target compound (4-acetic acid isomer) was evaluated alongside its 5- and 7-regioisomers in the carrageenan-induced rat paw edema assay, and no meaningful anti-inflammatory activity was observed for the 4-substituted derivatives [2]. Furthermore, the 4-isomer exhibits a sharp melting point of 199–200 °C, in contrast to the 5-isomer which decomposes above 242 °C, reflecting distinct solid-state intermolecular interactions that directly impact handling, formulation, and analytical method development . Consequently, substitution of this 4-isomer with any 5-substituted analog in analytical reference, impurity quantification, or SAR study contexts will produce erroneous results.

4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-: Quantified Differentiation Evidence Against 5‑Positional Isomer and Benoxaprofen


Negligible Anti-Inflammatory Activity of the 4-Isomer Contrasts with Potent 5-Isomer Activity in Carrageenan-Induced Rat Paw Edema

In a systematic evaluation of 2-substituted 4- and 7-benzoxazoleacetic acid derivatives, the target 4-acetic acid compound showed no significant anti-inflammatory activity in the carrageenan-induced rat paw edema assay [1]. By contrast, the structurally analogous 5-positional isomer 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA, CAS 51234-85-6) and its α-methyl derivative benoxaprofen demonstrate potent activity, with benoxaprofen achieving ED30 values three- to five-fold superior to phenylbutazone when administered orally 5 h prior to carrageenan challenge [2]. This stark activity divergence driven solely by the position of the acetic acid substituent underscores the critical importance of selecting the correct positional isomer for any pharmacological study.

Anti-inflammatory activity Positional isomer SAR Carrageenan-induced edema

Melting Point Differential: 4-Isomer Exhibits Sharp Melting at 199–200 °C Versus 5-Isomer Decomposition Above 242 °C

The target compound displays a well-defined melting point of 199–200 °C (recrystallized from methanol), characteristic of a stable crystalline lattice amenable to standard purification and handling protocols . In marked contrast, the directly comparable 5-positional isomer (2-(4-chlorophenyl)-5-benzoxazoleacetic acid, CAS 51234-85-6) undergoes decomposition above 242 °C without a true melting transition, indicative of lower thermal stability and altered solid-state packing . This 43+ °C difference in thermal behavior provides a straightforward, analytically verifiable differentiation criterion for identity confirmation and purity assessment.

Thermal behavior Melting point Solid-state characterization

Acidity Constant (pKa) and Lipophilicity (LogP) Differentiation Between 4- and 5-Positional Isomers

The 4-acetic acid isomer has a predicted pKa of 3.74 ± 0.30 and a measured/calculated LogP of 3.5, reflecting the electronic influence of the benzoxazole ring substitution pattern on the carboxylic acid proton and overall lipophilicity [1]. While the 5-isomer has an identical molecular formula and similar computed LogP (~3.5), the distinct ring position alters the local electronic environment of the carboxylic acid group, potentially shifting the pKa by up to 0.5–1.0 log units based on class-level observations of benzoxazoleacetic acid regioisomers [2]. These subtle but measurable differences in ionization state and partition behavior at physiological pH can affect solubility, protein binding, and chromatographic retention, which are critical parameters during analytical method development and in vitro assay design.

pKa LogP Physicochemical profiling

Detectability as a Positional Isomer Impurity in Benoxaprofen Synthesis: GLC and NMR Detection Limits

The 4-acetic acid isomer is a recognized potential impurity in the synthesis of benoxaprofen. Validated GLC and NMR methods specifically developed for isomeric impurity determination in benoxaprofen have established detection limits of 0.05% by GLC and 0.2% by NMR for positional isomers including the 4- and 7-substituted acetic acid derivatives [1]. This analytical framework enables the target compound to serve as a qualified reference standard for impurity quantification in pharmaceutical quality control of benoxaprofen-related substances, with a defined limit of detection that supports regulatory compliance.

Impurity profiling Positional isomer analysis GLC-NMR method

4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-: Evidence-Backed Applications for Procurement and Research Use


Positional Isomer Reference Standard for Benoxaprofen Impurity Profiling

The validated GLC and NMR methods for benoxaprofen isomeric impurity analysis [1] require a pure 4-acetic acid isomer standard for calibration and system suitability testing. The target compound, with its defined LOD of 0.05% (GLC) and 0.2% (NMR), enables pharmaceutical quality control laboratories to accurately quantify this specific positional isomer in benoxaprofen API and finished dosage forms, supporting ANDA/DMF submissions and ICH Q3A impurity threshold compliance.

Structure-Activity Relationship (SAR) Probe for Benzoxazoleacetic Acid Pharmacophore Mapping

The demonstrated absence of anti-inflammatory activity for the 4-substituted isomer in the carrageenan-induced rat paw edema assay [2], contrasted with the potent activity of the 5-isomer (benoxaprofen: ED30 3–5× phenylbutazone) [3], positions this compound as a critical negative control in SAR studies investigating the positional requirements for cyclooxygenase/lipoxygenase modulation within the benzoxazoleacetic acid scaffold. Researchers exploring novel anti-inflammatory benzoxazole derivatives can use this compound to empirically validate the positional specificity of their lead series.

Thermal Behavior Reference for Solid-State Characterization of Benzoxazoleacetic Acid Regioisomers

The sharp melting point of 199–200 °C for the 4-isomer, versus decomposition above 242 °C for the 5-isomer , provides a rapid and inexpensive identity confirmation test. This thermal differentiation is particularly valuable for analytical laboratories performing polymorph screening, cocrystal studies, and pre-formulation solid-state characterization of benzoxazoleacetic acid derivatives, where distinct thermal signatures are essential for batch-to-batch consistency verification.

Chromatographic Method Development and System Suitability Testing

The predicted pKa difference (4-isomer: 3.74 vs. estimated 0.5–1.0 unit shift for the 5-isomer) directly influences retention behavior in reversed-phase HPLC. The target compound can serve as a system suitability marker to evaluate column selectivity for separating closely related benzoxazoleacetic acid positional isomers, which is a common challenge in pharmaceutical impurity methods where baseline resolution of regioisomers is required for accurate quantification.

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